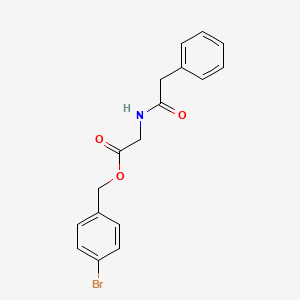

4-bromobenzyl N-(phenylacetyl)glycinate

Description

Properties

IUPAC Name |

(4-bromophenyl)methyl 2-[(2-phenylacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c18-15-8-6-14(7-9-15)12-22-17(21)11-19-16(20)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFWVQFXIVPSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-bromobenzyl N-(phenylacetyl)glycinate is primarily studied for its potential therapeutic effects. Research has indicated that derivatives of glycine and its esters can exhibit significant biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antibacterial properties against various strains of bacteria. The introduction of the bromine atom may enhance the lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The phenylacetyl group is known for its role in modulating biological pathways involved in cancer progression .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in synthetic organic chemistry. It can be utilized to synthesize:

- Novel Antiviral Agents: By modifying the side chains or functional groups, researchers can create derivatives with enhanced antiviral properties. For instance, the synthesis of compounds targeting viral enzymes has been reported .

- Peptidomimetics: The incorporation of the glycine moiety allows for the design of peptidomimetics that mimic natural peptides, potentially leading to new therapeutic agents with improved stability and bioavailability .

Case Study 1: Antimicrobial Activity Evaluation

In a study conducted by researchers at the University of Groningen, a series of glycine derivatives, including this compound, were evaluated for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the aromatic ring significantly influenced antibacterial activity, with some derivatives exhibiting MIC values lower than standard antibiotics .

Case Study 2: Anticancer Activity Screening

A collaborative study published in Pharmaceutical Research investigated the anticancer potential of several glycine derivatives. The compound was screened against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that this compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Pharmacological Comparison

Pharmacokinetic and Drug-Likeness Profiles

- Lipinski Compliance: Only this compound adheres to Lipinski’s rules (MW < 500, logP < 5, H-bond donors/acceptors ≤ 10/5), unlike higher-MW quinoline derivatives (MW > 500) .

- Polar Surface Area (PSA) : The sulfonamide derivative (PSA = 110 Ų) may exhibit poor blood-brain barrier penetration compared to the primary compound (PSA = 85 Ų) .

Q & A

Basic: What are the key considerations for synthesizing 4-bromobenzyl N-(phenylacetyl)glycinate with high purity?

Answer:

Synthesis typically involves coupling 4-bromobenzyl chloride with N-(phenylacetyl)glycine under controlled conditions. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred to stabilize intermediates .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions like hydrolysis of the benzyl ester group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Use a multi-technique approach:

- NMR : -NMR should show a singlet at δ 3.6–3.8 ppm (glycine methylene), a triplet for the benzyl CH (δ 4.5–4.7 ppm), and aromatic protons (δ 7.2–7.8 ppm) .

- Mass spectrometry : ESI-MS should display [M+H] at m/z 379.0 (CHBrNO) with isotopic peaks confirming bromine presence .

- FTIR : Key peaks include C=O stretch (~1730 cm, ester) and amide I band (~1650 cm) .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

Employ factorial design (e.g., 2 experiments) to test variables:

- Factors : Temperature (20–40°C), stoichiometry (1:1 to 1:1.2), and reaction time (6–24 hrs).

- Response surface methodology identifies optimal conditions (e.g., 25°C, 1:1.1 ratio, 12 hrs) .

- In-line monitoring (e.g., Raman spectroscopy) detects intermediate formation and reduces batch variability .

Advanced: What strategies resolve contradictions in stability data for this compound under different storage conditions?

Answer:

Contradictions often arise from:

- Hygroscopicity : 4-Bromobenzyl groups absorb moisture, accelerating hydrolysis. Use Karl Fischer titration to quantify water content in stored samples .

- Light sensitivity : UV-Vis spectroscopy reveals degradation products (e.g., free phenylacetic acid) when stored under ambient light. Store in amber vials at -20°C .

- pH dependence : Stability studies in buffers (pH 4–9) show maximal stability at pH 6.5–7.0 .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

It serves as:

- A prodrug intermediate : The benzyl ester is cleaved enzymatically in vivo to release glycine derivatives for targeting neurotransmitter pathways .

- A building block for bromine-containing analogs in structure-activity relationship (SAR) studies of anti-inflammatory agents .

Advanced: How can computational modeling enhance the design of derivatives based on this compound?

Answer:

- Density Functional Theory (DFT) : Predicts electron density maps to identify reactive sites for functionalization (e.g., bromine substitution) .

- Molecular docking : Screens derivatives against target proteins (e.g., COX-2) to prioritize synthesis .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Advanced: How should researchers address impurities detected during synthesis?

Answer:

Common impurities and mitigation strategies:

- Unreacted 4-bromobenzyl chloride : Remove via aqueous extraction (pH 9–10) due to its lower solubility in basic conditions .

- Hydrolysis byproducts : Use anhydrous NaSO during workup to eliminate trace water .

- Dimerization products : Reduce by limiting reaction time and optimizing stoichiometry .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of brominated vapors during heating .

- Spill management : Absorb with vermiculite and dispose as halogenated waste .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix interference : Serum proteins bind to the compound, reducing recovery. Use protein precipitation with acetonitrile (1:3 ratio) .

- Low detection limits : LC-MS/MS with MRM transitions (m/z 379→214 and 379→135) achieves sensitivity at ng/mL levels .

- Isotopic interference : Account for (49.3% abundance) in mass spectral analysis .

Advanced: How can researchers leverage green chemistry principles in its synthesis?

Answer:

- Solvent replacement : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalyst optimization : Use immobilized lipases (e.g., Candida antarctica) for esterification, reducing metal catalyst waste .

- Energy efficiency : Microwave-assisted synthesis cuts reaction time by 60% while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.